p-Nicorandil

Description

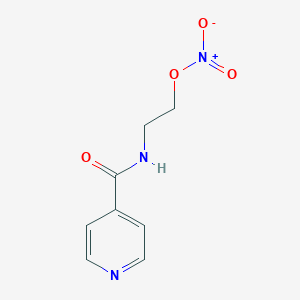

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridine-4-carbonylamino)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYAIHIDPPQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30411802 | |

| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65141-47-1 | |

| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nicorandil in Cardiac Myocytes

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil is a unique antianginal agent possessing a dual mechanism of action that confers significant cardioprotective effects. It functions as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor.[1][2] This guide provides a comprehensive technical overview of these mechanisms at the level of the cardiac myocyte, offering insights for researchers and professionals in drug development. We will delve into the molecular interactions, signaling pathways, and experimental methodologies used to elucidate nicorandil's multifaceted cardioprotective properties.

Introduction: Nicorandil - A Unique Cardioprotective Agent

Nicorandil has been utilized in the treatment of ischemic heart disease for its ability to improve clinical outcomes, particularly in patients with stable angina.[3][4] Its therapeutic efficacy stems from a novel combination of pharmacological actions that distinguish it from other antianginal drugs.[5]

1.1 Historical Context and Clinical Significance

Initially developed as an anti-anginal medication, nicorandil's clinical utility has expanded due to its demonstrated cardioprotective effects.[3] It has shown promise in reducing major coronary events and is considered a valuable addition to standard therapies for ischemic heart disease.[1][6]

1.2 The Dual Mechanism Hypothesis: A Potassium Channel Opener and Nitric Oxide Donor

The core of nicorandil's action lies in its hybrid structure, which incorporates a nicotinamide moiety and a nitrate group.[1] The nicotinamide portion is responsible for opening ATP-sensitive potassium channels, while the nitrate group imparts nitric oxide-like properties.[1][7] This dual mechanism results in balanced vasodilation of both coronary and peripheral vessels, thereby reducing both preload and afterload.[3]

The Primary Mechanism: Activation of ATP-Sensitive Potassium (K-ATP) Channels

A principal action of nicorandil is the activation of ATP-sensitive potassium (K-ATP) channels in cardiac myocytes.[8] This action is crucial for its cardioprotective effects, particularly in the context of myocardial ischemia.

2.1 Molecular Anatomy of the Cardiac K-ATP Channel (Kir6.2/SUR2A)

Cardiac K-ATP channels are hetero-octameric protein complexes. They are composed of four inwardly rectifying potassium (Kir) channel subunits (Kir6.2) that form the pore, and four regulatory sulfonylurea receptor (SUR) subunits (SUR2A).[9] The activity of these channels is coupled to the metabolic state of the cell, being inhibited by high intracellular ATP concentrations and activated when ATP levels fall, such as during ischemia.

2.2 Nicorandil's Interaction with the K-ATP Channel

Nicorandil directly activates K-ATP channels, an effect that is more pronounced at lower intracellular ATP concentrations.[8] This activation leads to an increase in the open probability of the channel.[8]

While the precise binding site of nicorandil on the K-ATP channel complex is still under investigation, it is understood to interact with the channel in a manner that favors the open conformation. This interaction is distinct from that of other K-ATP channel openers like pinacidil, though they share similar effects on channel kinetics.[8]

Studies using patch-clamp techniques have demonstrated that nicorandil increases the open-state probability of the K-ATP channel without altering its single-channel conductance.[8] It achieves this by increasing the lifetime of channel bursts and decreasing the intervals between bursts.[8]

2.3 Electrophysiological Consequences in Cardiac Myocytes

The opening of K-ATP channels by nicorandil has significant effects on the electrical properties of cardiac myocytes.

By increasing potassium efflux, nicorandil leads to a more rapid repolarization of the cardiac action potential, thereby shortening its duration. This can be particularly beneficial in ischemic conditions by reducing the calcium influx during the plateau phase and thus preventing calcium overload.[10]

The increased potassium conductance hyperpolarizes the cell membrane, making it less excitable.[7] This helps to stabilize the cell electrically and can suppress arrhythmias.[10]

2.4 Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology to Measure Nicorandil-Induced K-ATP Currents

This protocol outlines the methodology for measuring K-ATP channel currents activated by nicorandil in isolated ventricular myocytes.

-

Cells: Freshly isolated guinea-pig or rabbit ventricular myocytes.

-

Extracellular (Bath) Solution (in mM): 140 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with KOH).

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 2 ATP (as K2ATP) (pH adjusted to 7.2 with KOH).

-

Nicorandil Stock Solution: 100 mM in DMSO, diluted to final concentrations (e.g., 100 µM - 1 mM) in extracellular solution.

-

Glibenclamide (K-ATP channel blocker) Stock Solution: 10 mM in DMSO, for validation.

-

Isolate ventricular myocytes using standard enzymatic digestion procedures.

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with the intracellular solution.[11]

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply voltage ramps or steps to elicit membrane currents.

-

Perfuse the cell with the extracellular solution containing the desired concentration of nicorandil.

-

Record the outward current induced by nicorandil.

-

To confirm the current is through K-ATP channels, co-apply glibenclamide (e.g., 10 µM) to observe inhibition of the nicorandil-induced current.[8]

The application of nicorandil is expected to induce a time-independent outward current that is sensitive to the intracellular ATP concentration and is blocked by glibenclamide.[8] The magnitude of this current can be quantified and plotted against the nicorandil concentration to determine the dose-response relationship.

2.5 Visualization: Signaling Pathway of K-ATP Channel Activation

Caption: Nicorandil's NO-donor pathway leading to cGMP production and downstream effects.

Synergy of the Dual Mechanisms in Cardioprotection

The combination of K-ATP channel opening and NO donation results in a synergistic cardioprotective effect that is more potent than either mechanism alone.

4.1 Ischemic Preconditioning and Pharmacological Mimicry

Nicorandil has been shown to mimic the phenomenon of ischemic preconditioning, where brief periods of ischemia protect the myocardium from a subsequent prolonged ischemic insult. [12][13]This effect is largely attributed to the opening of mitochondrial K-ATP (mitoK-ATP) channels. [14][15]

4.2 Reduction of Myocardial Stunning and Infarct Size

Clinical and preclinical studies have demonstrated that nicorandil reduces myocardial stunning and limits infarct size following ischemia-reperfusion injury. [12][16]This is achieved by preserving mitochondrial function, reducing oxidative stress, and preventing calcium overload. [17][15]

4.3 Role in Calcium Homeostasis

By shortening the action potential duration, nicorandil reduces the influx of calcium through L-type calcium channels. [10]The NO-cGMP pathway can also modulate calcium handling by the sarcoplasmic reticulum. [18]Together, these actions help to prevent the detrimental effects of intracellular calcium overload during ischemia and reperfusion.

4.4 Data Summary: Comparative Effects of Nicorandil and Other K-ATP Channel Openers/Nitrates

| Feature | Nicorandil | Pure K-ATP Opener (e.g., Pinacidil) | Pure Nitrate (e.g., Nitroglycerin) |

| Primary Mechanism | K-ATP opening & NO donation | K-ATP opening | NO donation |

| Hemodynamic Effects | Balanced arterial & venous dilation | Primarily arterial dilation | Primarily venous dilation |

| Coronary Vasodilation | Large & small coronary arteries | Resistance vessels | Large epicardial arteries |

| Preload Reduction | Moderate | Minimal | Significant |

| Afterload Reduction | Moderate | Significant | Minimal |

| Ischemic Preconditioning | Mimics | Mimics | Limited effect |

| Tolerance Development | Low | Low | High |

Advanced Topics and Future Research Directions

5.1 Mitochondrial K-ATP Channels as a Target

A growing body of evidence suggests that the opening of mitochondrial K-ATP channels (mitoK-ATP) is a key event in nicorandil-induced cardioprotection. [14][19]Nicorandil appears to be more potent at opening mitoK-ATP channels than sarcolemmal K-ATP channels. [14]The NO-cGMP-PKG pathway may also indirectly activate mitoK-ATP channels. [20]

5.2 Nicorandil's Role in Endothelial Function

By donating NO, nicorandil can improve endothelial function, which is often impaired in cardiovascular disease. [6]This contributes to its overall beneficial effects on the vasculature.

5.3 Development of Novel Analogs with Enhanced Specificity

Future research may focus on developing analogs of nicorandil with enhanced specificity for either the K-ATP channel or the NO-donating moiety, or with a modified balance of the two actions, to target specific cardiovascular conditions more effectively.

Conclusion: A Multifaceted Cardioprotective Agent

Nicorandil's dual mechanism of action, involving both the opening of ATP-sensitive potassium channels and the donation of nitric oxide, provides a unique and effective approach to the management of ischemic heart disease. Its ability to mimic ischemic preconditioning and protect cardiac myocytes from ischemia-reperfusion injury underscores its importance as a multifaceted cardioprotective agent. A thorough understanding of its mechanisms at the cellular and molecular level is essential for optimizing its clinical use and for the development of next-generation cardioprotective drugs.

References

-

Sato, T., Sasaki, N., O'Rourke, B., & Marbán, E. (2000). Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels. Journal of the American College of Cardiology, 35(2), 514-518. [Link]

-

Costa, A. D., Garlid, K. D., West, I. C., Lincoln, T. M., & Critz, S. D. (2005). Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway. American Journal of Physiology-Heart and Circulatory Physiology, 288(4), H1963-H1969. [Link]

-

Markham, A., & Plosker, G. L. (1998). Nicorandil. An updated review of its use in ischaemic heart disease with emphasis on its cardioprotective effects. Drugs, 56(2), 285-305. [Link]

-

Chowdhury, U. R., Holman, B. H., Fautsch, M. P., & Bahler, C. K. (2015). ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo. Investigative Ophthalmology & Visual Science, 56(11), 6676-6685. [Link]

-

Nakayama, K., Fan, Z., Marumo, F., Sawanobori, T., & Hiraoka, M. (1991). Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes. British Journal of Pharmacology, 103(3), 1641-1648. [Link]

-

Tanaka, K., Kashiwagi, M., & Ieiri, I. (2013). Activation of ATP-sensitive potassium channels by nicorandil is preserved in aged vascular smooth muscle cells in rats. Journal of Anesthesia, 27(4), 623-626. [Link]

-

Fraccarollo, D., & Bauersachs, J. (2005). Nicorandil – Review of Pharmacological Properties and Clinical Applications. Heart Drug, 5(4), 220-229. [Link]

-

Mocanu, M. M., & Yellon, D. M. (1998). Myocardial protection afforded by nicorandil and ischaemic preconditioning in a rabbit infarct model in vivo. Journal of Cardiovascular Surgery, 39(1), 3-9. [Link]

-

Horinaka, S. (2011). Use of Nicorandil in Cardiovascular Disease and Its Optimization. Cardiology, 120(2), 69-77. [Link]

-

Dr. Santosh Kumar (2019, November 29). Nicorandil ( Nikoran-10 mg) : Potassium Channel Opener [Video]. YouTube. [Link]

-

Papanikolaou, P., et al. (2021). nicorandil efficacy in the treatment of ischemic heart disease (review). Biomedical Reports, 15(2), 1-6. [Link]

-

Strande, J. L., et al. (2016). Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy. Journal of Cardiovascular Pharmacology and Therapeutics, 21(6), 549-562. [Link]

-

Mehairi, A., et al. (2023). Cardioprotective and Antianginal Efficacy of Nicorandil: A Comprehensive Review. Journal of Cardiovascular Pharmacology, 81(6), 405-415. [Link]

-

Liu, Y., et al. (2014). Pharmacological preconditioning and postconditioning with nicorandil attenuates ischemia/reperfusion-induced myocardial necrosis and apoptosis in hypercholesterolemic rats. Molecular Medicine Reports, 10(5), 2324-2330. [Link]

-

Wang, Y., et al. (2013). The protective effect of mitochondrial ATP-sensitive K+ channel opener, nicorandil, combined with Na+/Ca2+ exchange blocker KB-R7943 on myocardial ischemia-reperfusion injury in rat. European Journal of Pharmacology, 702(1-3), 130-136. [Link]

-

Bolli, R., et al. (2004). Nicorandil induces late preconditioning against myocardial infarction in conscious rabbits. American Journal of Physiology-Heart and Circulatory Physiology, 287(5), H2036-H2044. [Link]

-

O'Rourke, B. (2004). Mitochondrial KATP channels in cell survival and death. Journal of Bioenergetics and Biomembranes, 36(4), 315-318. [Link]

-

Götz, K. R., et al. (2014). cGMP Signaling in the Cardiovascular System—The Role of Compartmentation and Its Live Cell Imaging. International Journal of Molecular Sciences, 15(1), 825-848. [Link]

-

Wang, Z., et al. (2023). Nicorandil as a promising therapeutic option for ventricular arrhythmia: A case report and review of literature. World Journal of Cardiology, 15(6), 358-366. [Link]

-

El-Demerdash, E., et al. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Pharmacological Research, 150, 104523. [Link]

-

Khan, A. A., & Mahadevan, K. (2002). The role of nicorandil in the treatment of myocardial ischaemia. International Journal of Clinical Practice, 56(6), 443-448. [Link]

-

Iguchi, K., et al. (2022). cGMP-dependent increasing effect on INCX by nicorandil in single guinea-pig cardiac ventricular myocytes. Journal of Pharmacological Sciences, 150(4), 226-234. [Link]

-

Sawanobori, T., et al. (1998). Effects of acidosis and NO on nicorandil-activated KATP channels in guinea-pig ventricular myocytes. Pflügers Archiv - European Journal of Physiology, 436(5), 727-734. [Link]

-

Fukuyama, N., et al. (1999). Nicorandil Elevates Tissue cGMP Levels in a Nitric-Oxide-Independent Manner. Journal of Pharmacological Sciences, 81(3), 258-261. [Link]

-

Surdo, N. C., et al. (2017). cGMP signalling in cardiomyocyte microdomains. Biochemical Society Transactions, 45(5), 1075-1082. [Link]

-

Nikolaev, V. O. (2018). Advances and Techniques to Measure cGMP in Intact Cardiomyocytes. Methods in Molecular Biology, 1731, 239-250. [Link]

-

Chowdhury, U. R., et al. (2017). ATP-sensitive potassium (KATP) channel openers diazoxide and nicorandil lower intraocular pressure by activating the Erk1/2 signaling pathway. PLoS One, 12(6), e0179344. [Link]

-

Tsai, E. J., & Kass, D. A. (2009). Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics. Pharmacology & Therapeutics, 122(3), 216-238. [Link]

-

Børstad, K. V., et al. (2023). Natriuretic peptides increase cGMP around cardiomyocyte mitochondria and protect against apoptosis. bioRxiv. [Link]

-

Iguchi, K., et al. (2022). Effect of nicorandil on action potential and DADs in single cardiac ventricular myocytes. Journal of Pharmaceutical Sciences, 150(4), 226-234. [Link]

-

Baszko, A., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 12, 707835. [Link]

-

Saucerman, J. J., & McCulloch, A. D. (2004). A kinetic model of beta-adrenergic control in cardiac myocytes. Biophysical Journal, 87(5), 3019-3032. [Link]

Sources

- 1. karger.com [karger.com]

- 2. Cardioprotective and Antianginal Efficacy of Nicorandil: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicorandil. An updated review of its use in ischaemic heart disease with emphasis on its cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicorandil induces late preconditioning against myocardial infarction in conscious rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicorandil as a promising therapeutic option for ventricular arrhythmia: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 12. Myocardial protection afforded by nicorandil and ischaemic preconditioning in a rabbit infarct model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of Nicorandil in Cardiovascular Disease and Its Optimization | Semantic Scholar [semanticscholar.org]

- 14. Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological preconditioning and postconditioning with nicorandil attenuates ischemia/reperfusion-induced myocardial necrosis and apoptosis in hypercholesterolemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The protective effect of mitochondrial ATP-sensitive K+ channel opener, nicorandil, combined with Na+/Ca2+ exchange blocker KB-R7943 on myocardial ischemia-reperfusion injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mitochondrial KATP channels in cell survival and death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Odyssey of a Dual-Action Vasodilator: A Technical Guide to the Discovery and Development of Nicorandil

This in-depth technical guide navigates the multifaceted journey of Nicorandil, from its conceptualization to its established role as a cornerstone in the management of angina pectoris. We will dissect the core scientific principles that underpin its unique dual mechanism of action, explore the pivotal experimental methodologies that elucidated its function as an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor, and trace its path through clinical development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this significant cardiovascular therapeutic.

The Unmet Need and the Genesis of a Novel Antianginal Agent

The story of Nicorandil begins with the persistent clinical challenge of angina pectoris, a condition characterized by myocardial ischemia.[1] Traditional antianginal therapies, such as beta-blockers and organic nitrates, primarily targeted the determinants of myocardial oxygen demand. However, a need remained for agents that could also enhance myocardial oxygen supply and offer direct cardioprotective effects. This clinical imperative drove the search for novel therapeutic strategies, setting the stage for the development of a drug with a unique pharmacological profile.

Nicorandil, a nicotinamide derivative, emerged from this search.[2][3] Patented in 1976 and approved for medical use in 1983, it was engineered to possess a dual mechanism of action, a feature that distinguishes it from other antianginal medications.[4][5]

Deconstructing the Dual Mechanism: A Symphony of Vasodilation and Cardioprotection

Nicorandil's therapeutic efficacy stems from its ability to act through two distinct yet synergistic pathways: the opening of ATP-sensitive potassium (K-ATP) channels and the donation of nitric oxide.[1][6][7]

The K-ATP Channel Opener: Hyperpolarization and Arterial Vasodilation

ATP-sensitive potassium channels are crucial regulators of cellular electrical activity, coupling the metabolic state of a cell to its membrane potential.[8] In vascular smooth muscle cells, the opening of K-ATP channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[7] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation and arterial vasodilation.[1][4] This action of Nicorandil reduces the afterload on the heart, decreasing myocardial oxygen demand.[6][9]

The following diagram illustrates the signaling pathway of Nicorandil as a K-ATP channel opener.

Signaling pathway of Nicorandil as a K-ATP channel opener.

The Nitric Oxide Donor: Venodilation and Preload Reduction

Independent of its action on K-ATP channels, Nicorandil's nitrate moiety enables it to act as a nitric oxide (NO) donor.[10][11] NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP).[1][4] Elevated cGMP levels activate protein kinase G, which in turn leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation.[4] This NO-mediated pathway predominantly causes venodilation, which reduces the preload on the heart, further decreasing myocardial oxygen demand.[6][9]

The following diagram illustrates the signaling pathway of Nicorandil as a nitric oxide donor.

Signaling pathway of Nicorandil as a nitric oxide donor.

Elucidating the Mechanism: Key Experimental Methodologies

The characterization of Nicorandil's dual mechanism of action was the result of meticulous experimental work. Understanding these methodologies provides insight into the rigorous process of drug development.

Patch-Clamp Electrophysiology: Demonstrating K-ATP Channel Opening

The definitive evidence for Nicorandil's effect on K-ATP channels came from patch-clamp studies on isolated vascular smooth muscle cells.[12][13]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Isolation: Isolate single vascular smooth muscle cells from arterial tissue (e.g., rabbit portal vein) using enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an intracellular solution containing a low concentration of ATP (to ensure K-ATP channels are not inhibited).

-

Giga-seal Formation: Achieve a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Perfuse the cell with an extracellular solution containing Nicorandil.

-

Data Acquisition: Record the resulting outward potassium current. An increase in outward current upon Nicorandil application, which is subsequently blocked by a known K-ATP channel blocker like glibenclamide, confirms the K-ATP channel opening activity.[10]

Measurement of Cyclic GMP: Confirming Nitric Oxide Donation

The NO-donating properties of Nicorandil were confirmed by measuring the intracellular levels of its second messenger, cGMP.

Experimental Protocol: cGMP Immunoassay

-

Cell Culture: Culture vascular smooth muscle cells in appropriate media.

-

Drug Incubation: Treat the cells with varying concentrations of Nicorandil for a specified duration.

-

Cell Lysis: Lyse the cells to release intracellular components.

-

cGMP Quantification: Use a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) to quantify the concentration of cGMP in the cell lysates.

-

Data Analysis: A dose-dependent increase in intracellular cGMP levels in response to Nicorandil provides evidence for its NO-donating and guanylate cyclase-activating properties.[11]

The Journey Through Clinical Development: From Bench to Bedside

The preclinical findings of Nicorandil's dual-action vasodilation paved the way for its clinical development as an antianginal agent.

Pharmacokinetics and Metabolism

Nicorandil is well-absorbed orally with a bioavailability of 75-80%.[4][14] It has a relatively short half-life of about 1 hour.[4][14] The drug is primarily metabolized in the liver through denitration and subsequent incorporation into the nicotinamide metabolic pathway.[7][14]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | 75-80% | [4][15] |

| Time to Peak Plasma Concentration | 30-60 minutes | [7] |

| Elimination Half-life | ~1 hour | [4][14] |

| Protein Binding | ~25% | [4] |

| Metabolism | Hepatic (denitration) | [7][14] |

| Excretion | Primarily renal | [7] |

Clinical Efficacy and Safety: Key Clinical Trials

Numerous clinical trials have established the efficacy and safety of Nicorandil in the management of stable angina.[16][17]

-

IONA (Impact of Nicorandil in Angina) Trial: This landmark study demonstrated that the addition of Nicorandil to standard antianginal therapy in high-risk patients with stable angina resulted in a significant reduction in the composite primary endpoint of coronary heart disease death, non-fatal myocardial infarction, or unplanned hospital admission for cardiac chest pain.[18][19]

-

JCAD (Japanese Coronary Artery Disease) Study: This large-scale, long-term study showed that Nicorandil improved all-cause mortality in patients with coronary artery disease.[19]

These and other studies have shown that Nicorandil is as effective as other established antianginal drugs, such as beta-blockers and calcium channel blockers, in improving exercise tolerance and reducing angina frequency.[16][17] A meta-analysis of 14 randomized trials also suggested that Nicorandil could improve clinical outcomes in patients with stable angina pectoris requiring percutaneous coronary intervention (PCI) by reducing the incidence of myocardial infarction and contrast-induced nephropathy.[20]

The most common side effect of Nicorandil is headache, which is usually transient and dose-related.[17][21] More serious, though less common, are mucocutaneous ulcerations.[21]

The following diagram provides a logical flow of Nicorandil's clinical development.

Logical flow of Nicorandil's clinical development.

Chemical Synthesis

Nicorandil, chemically N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide, can be synthesized through various routes.[4][22][23] A common method involves the reaction of nicotinoyl chloride with 2-aminoethyl nitrate.[4][23] Another approach starts from 2-aminoethanol, which undergoes a multi-step process including protection of the amino group, nitration, deprotection, and finally condensation with a nicotinic acid derivative.[22][23][24] An alternative synthesis utilizes ethyl nicotinate as a starting material.[25]

Conclusion: A Dual-Action Pioneer

The discovery and development of Nicorandil represent a significant advancement in cardiovascular pharmacology. Its unique dual mechanism of action, combining the benefits of K-ATP channel opening and nitric oxide donation, provides a comprehensive approach to the management of angina pectoris by both reducing myocardial oxygen demand and potentially enhancing myocardial oxygen supply and offering cardioprotection. The journey of Nicorandil, from rational drug design and meticulous experimental validation to extensive clinical evaluation, serves as a compelling case study in modern drug development. It underscores the importance of a deep understanding of physiological pathways in identifying novel therapeutic targets and designing innovative medicines to address unmet clinical needs.

References

-

El-Gendy, B. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. NIH. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Nicorandil? Patsnap. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of Nicorandil? Dr.Oracle. [Link]

-

van der Meer, P., et al. (2007). Population pharmacokinetic and pharmacodynamic modelling of the effects of nicorandil in the treatment of acute heart failure. PubMed. [Link]

-

ResearchGate. (n.d.). Mechanism of action of nicorandil. ResearchGate. [Link]

-

Wikipedia. (2023). Nicorandil. Wikipedia. [Link]

-

Patsnap Synapse. (2023). Nicorandil Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target. Patsnap. [Link]

-

ResearchGate. (n.d.). Nicorandil – Review of Pharmacological Properties and Clinical Applications. ResearchGate. [Link]

-

Ko, E. A., et al. (2009). KATP Channels in the Cardiovascular System. PubMed Central. [Link]

-

Tinker, A., et al. (2013). KATP Channels and Cardiovascular Disease. Circulation Research. [Link]

-

Testai, L., et al. (2020). KATP channels and cardioprotection. PubMed Central. [Link]

-

BioPharma Notes. (2020). Nicorandil. BioPharma Notes. [Link]

-

Frydman, A. M., et al. (1989). Pharmacokinetics of nicorandil. PubMed. [Link]

-

Romagnoli, E., et al. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. PubMed. [Link]

-

Drug and Therapeutics Bulletin. (2002). Nicorandil for angina - an update. Drug and Therapeutics Bulletin. [Link]

-

ResearchGate. (n.d.). K ATP Channels in the Cardiovascular System. ResearchGate. [Link]

-

Duncker, D. J., et al. (1998). Role of KATP+ channels in regulation of systemic, pulmonary, and coronary vasomotor tone in exercising swine. American Physiological Society Journal. [Link]

-

Rahman, M. A., et al. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. PubMed Central. [Link]

-

Patil, V. D., & Viswanathan, C. L. (1999). Synthesis of Nicorandil: An Antianginal Agent. Indian Journal of Pharmaceutical Sciences. [Link]

-

Ardehali, H., et al. (2004). A Novel Mitochondrial K ATP Channel Assay. AHA Journals. [Link]

-

Macsen Labs. (n.d.). Nicorandil | 65141-46-0 | Global API Manufacturer and Supplier. Macsen Labs. [Link]

-

PubChem. (n.d.). Nicorandil. PubChem. [Link]

-

The IONA Study Group. (2002). Effect of nicorandil on coronary events in patients with stable angina: the Impact Of Nicorandil in Angina (IONA) randomised trial. PubMed. [Link]

-

Szewczyk, A., et al. (2018). Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment. NIH. [Link]

-

Van der Heyden, M. A., et al. (2006). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. NIH. [Link]

-

Drug and Therapeutics Bulletin. (1995). Nicorandil for angina. Drug and Therapeutics Bulletin. [Link]

-

Luo, J., et al. (2017). Nicorandil improves clinical outcomes in patients with stable angina pectoris requiring PCI: a systematic review and meta-analysis of 14 randomized trials. PubMed. [Link]

-

Chen, S., et al. (2022). Nicorandil Improves Left Ventricular Myocardial Strain in Patients With Coronary Chronic Total Occlusion. Frontiers in Cardiovascular Medicine. [Link]

-

Ungureanu, M., & Dănilă, G. (2001). Original method for nicorandil synthesis. PubMed. [Link]

-

ResearchGate. (n.d.). Chemical structure of nicorandil. ResearchGate. [Link]

-

Schmid, J. P., & Schroeder, V. (2005). Nicorandil – Review of Pharmacological Properties and Clinical Applications. Heart Drug. [Link]

-

Trujillo-Vargas, C. M., et al. (2022). Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. MDPI. [Link]

-

MedPath. (2025). Nicorandil. MedPath. [Link]

-

Proks, P., et al. (2002). ATP-sensitive potassium channelopathies: focus on insulin secretion. PubMed Central. [Link]

Sources

- 1. What is the mechanism of Nicorandil? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nicorandil - Wikipedia [en.wikipedia.org]

- 5. Nicorandil Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Nicorandil - BioPharma Notes [biopharmanotes.com]

- 8. KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dtb.bmj.com [dtb.bmj.com]

- 17. dtb.bmj.com [dtb.bmj.com]

- 18. Effect of nicorandil on coronary events in patients with stable angina: the Impact Of Nicorandil in Angina (IONA) randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Nicorandil Improves Left Ventricular Myocardial Strain in Patients With Coronary Chronic Total Occlusion [frontiersin.org]

- 20. Nicorandil improves clinical outcomes in patients with stable angina pectoris requiring PCI: a systematic review and meta-analysis of 14 randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. trial.medpath.com [trial.medpath.com]

- 22. Nicorandil | 65141-46-0 [chemicalbook.com]

- 23. ijpsonline.com [ijpsonline.com]

- 24. Nicorandil synthesis - chemicalbook [chemicalbook.com]

- 25. Original method for nicorandil synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Canonical: Unveiling the Pleiotropic Molecular Targets of Nicorandil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil, a well-established antianginal agent, has long been characterized by its dual mechanism of action: opening of ATP-sensitive potassium (K-ATP) channels and serving as a nitric oxide (NO) donor.[1][2] This canonical view, however, only scratches the surface of its complex pharmacology. Emerging evidence reveals a broader spectrum of molecular interactions that contribute significantly to its therapeutic, particularly cardioprotective, effects. This guide delves into the molecular targets of nicorandil beyond the sarcolemmal K-ATP channels, providing an in-depth analysis for researchers and drug development professionals. We will explore its profound influence on mitochondrial function, reactive oxygen species (ROS) homeostasis, and key signaling cascades, offering a more nuanced understanding of this multifaceted drug.

Introduction: Re-examining a Familiar Molecule

For decades, the clinical efficacy of nicorandil in treating stable angina pectoris has been attributed to its vasodilatory properties, achieved through the synergistic action of K-ATP channel agonism and NO-mediated signaling.[3][4] The former leads to hyperpolarization and relaxation of vascular smooth muscle, while the latter activates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels, which also promotes vasodilation.[5][6] While effective in explaining its anti-anginal properties, this model does not fully account for the observed cardioprotective benefits that extend beyond simple vasodilation, such as protection against ischemia-reperfusion injury.[7][8] This suggests the engagement of additional molecular targets and pathways. This guide will systematically explore these non-canonical targets, providing a comprehensive overview of the intricate cellular mechanisms modulated by nicorandil.

The Mitochondrion: A Central Hub for Nicorandil's Cardioprotective Actions

The mitochondrion has emerged as a key organelle mediating many of nicorandil's protective effects, particularly in the context of ischemic stress. Its actions within the mitochondria are multifaceted, targeting specific channels and influencing critical processes that determine cell fate.

Mitochondrial ATP-Sensitive Potassium (mitoK-ATP) Channels

A pivotal discovery in understanding nicorandil's mechanism was the identification of its potent activity on mitochondrial ATP-sensitive potassium (mitoK-ATP) channels.[9][10] Unlike the sarcolemmal K-ATP channels, which require higher concentrations of nicorandil for activation, mitoK-ATP channels are sensitive to clinically relevant doses.[9]

Mechanism of Action: The opening of mitoK-ATP channels by nicorandil leads to an influx of K+ into the mitochondrial matrix. This partially depolarizes the inner mitochondrial membrane, which has several downstream consequences:

-

Reduced Mitochondrial Calcium Overload: The partial depolarization reduces the driving force for Ca2+ entry into the mitochondria, thereby mitigating the detrimental effects of calcium overload that occur during ischemia-reperfusion.[11][12]

-

Preservation of Mitochondrial Integrity: By preventing excessive calcium uptake, nicorandil helps to maintain the structural and functional integrity of the mitochondria.[7][13]

-

Generation of "Signaling" ROS: The opening of mitoK-ATP channels can trigger a small, controlled burst of reactive oxygen species (ROS).[11] This seemingly paradoxical effect is believed to activate endogenous antioxidant defense mechanisms, a phenomenon known as preconditioning.[7]

The selective activation of mitoK-ATP channels is considered a cornerstone of nicorandil's ability to mimic ischemic preconditioning, a powerful endogenous cardioprotective mechanism.[7][9]

The Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel that, when opened under conditions of high calcium and oxidative stress, can lead to mitochondrial swelling, rupture, and ultimately, cell death.[12][14] Nicorandil has been shown to inhibit the opening of the mPTP, a critical aspect of its cytoprotective effects.[12]

Mechanism of Inhibition: The precise molecular identity of the mPTP is still under investigation, but it is known to be triggered by mitochondrial calcium overload and oxidative stress.[15][16] Nicorandil's inhibitory effect on mPTP opening is likely secondary to its actions on mitoK-ATP channels and ROS modulation. By reducing mitochondrial calcium uptake and mitigating oxidative damage, nicorandil raises the threshold for mPTP opening.[12] This prevents the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[11]

Modulation of Cellular Signaling Cascades

Beyond its direct effects on ion channels and mitochondrial pores, nicorandil influences several key intracellular signaling pathways that are crucial for cell survival and function.

The Nitric Oxide-Cyclic GMP (NO-cGMP) Pathway

The nitrate moiety of nicorandil allows it to act as an NO donor, activating soluble guanylate cyclase (sGC) and increasing intracellular levels of cyclic guanosine monophosphate (cGMP).[5][6][17] While this is a well-known mechanism for its vasodilatory effects, the NO-cGMP pathway also has other important cellular targets.

Downstream Effects of cGMP:

-

Protein Kinase G (PKG) Activation: cGMP activates protein kinase G (PKG), which in turn can phosphorylate various downstream targets involved in vasorelaxation and cardioprotection.[18]

-

Cross-talk with K-ATP Channels: There is evidence to suggest that the NO-cGMP-PKG pathway can also contribute to the opening of K-ATP channels, creating a positive feedback loop that enhances the drug's effects.[19][20]

-

Modulation of Ion Exchangers: Nicorandil, through a cGMP-dependent mechanism, has been shown to enhance the activity of the sodium-calcium exchanger (NCX), which plays a role in maintaining calcium homeostasis.[21]

Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to many signal transduction pathways, including those involved in cardioprotection. Nicorandil has been shown to interact with the PKC signaling pathway.[7] The activation of mitoK-ATP channels and the generation of signaling ROS by nicorandil can lead to the activation of specific PKC isoforms, particularly PKC-ε. This activation is a key step in mediating the protective effects of ischemic preconditioning.[7] The interplay between NO, K-ATP channels, and PKC forms a complex signaling network that contributes to nicorandil's cardioprotective phenotype.[7]

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that regulates cell growth, proliferation, and apoptosis. Studies have demonstrated that nicorandil can activate this pathway, contributing to its anti-apoptotic effects.[18][22] Activation of the PI3K/Akt pathway by nicorandil can lead to the phosphorylation and inhibition of pro-apoptotic proteins such as Bad and caspase-9, thereby promoting cell survival.[18] This protective effect has been shown to be crucial in mitigating cardiomyocyte apoptosis following coronary microembolization.[22]

AMPK Signaling

Recent research has implicated AMP-activated protein kinase (AMPK) as a novel target of nicorandil, particularly in the context of diabetic cardiomyopathy.[23][24] Nicorandil treatment has been shown to increase the phosphorylation of AMPKα1 and promote its translocation to the mitochondria.[23][24] This mitochondrial-localized AMPKα1 then stimulates Parkin-dependent mitophagy, a process that removes damaged mitochondria, and inhibits the mitochondrial translocation of ACSL4, a key enzyme in ferroptosis.[23] By suppressing mitochondria-associated ferroptosis, nicorandil can alleviate cardiac microvascular dysfunction.[23][24]

Regulation of Reactive Oxygen Species (ROS) and Oxidative Stress

Nicorandil exhibits a dual role in the regulation of reactive oxygen species. While it can induce a controlled, low-level generation of ROS that acts as a signaling mechanism for cardioprotection, it also possesses significant antioxidant properties that protect against damaging levels of oxidative stress.[11][25]

Antioxidant Mechanisms:

-

Direct Scavenging: The nicotinamide moiety of nicorandil has been shown to possess hydroxyl radical scavenging activity, independent of its K-ATP channel opening effects.[7][11]

-

Enhancement of Endogenous Antioxidant Systems: Nicorandil can upregulate the expression and activity of key antioxidant enzymes, such as superoxide dismutase 2 (SOD2).[25][26]

-

Inhibition of ROS-Generating Enzymes: Nicorandil can inhibit the expression and activity of NADPH oxidase, a major source of ROS in the vasculature.[26][27]

This ability to mitigate oxidative stress is crucial in various pathological conditions, including preventing sirolimus-induced endothelial dysfunction and thrombus formation, and reducing myocardial injury after percutaneous coronary intervention.[8][26]

Anti-inflammatory and Anti-fibrotic Effects

Chronic inflammation and fibrosis are key contributors to the pathogenesis of many cardiovascular diseases. Nicorandil has demonstrated beneficial effects in modulating these processes.

-

Anti-inflammatory Actions: Nicorandil can inhibit the activation of pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway and the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[28] This leads to a reduction in the production of pro-inflammatory cytokines like IL-1β and TNF-α.[11][28]

-

Anti-fibrotic Effects: In models of myocardial infarction, nicorandil has been shown to attenuate cardiac fibrosis.[7][27] This effect is partly mediated by its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key step in the fibrotic process.[7]

Experimental Protocols for Investigating Nicorandil's Molecular Targets

To aid researchers in further exploring the non-canonical mechanisms of nicorandil, we provide the following exemplary protocols.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine the effect of nicorandil on mitochondrial membrane potential in isolated cardiomyocytes or other relevant cell types.

Methodology:

-

Isolate cardiomyocytes from a suitable animal model (e.g., rat, mouse).

-

Load the cells with a potentiometric fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, according to the manufacturer's instructions.

-

Treat the cells with various concentrations of nicorandil, with and without the presence of a mitoK-ATP channel blocker (e.g., 5-hydroxydecanoate) or an sGC inhibitor (e.g., ODQ).

-

Acquire fluorescence images using a confocal microscope or measure fluorescence intensity using a plate reader.

-

A decrease in TMRE fluorescence or a shift from red to green fluorescence with JC-1 indicates mitochondrial membrane depolarization.

-

Quantify the changes in fluorescence intensity to assess the extent of depolarization.[25]

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of nicorandil on intracellular ROS levels under basal and stress conditions.

Methodology:

-

Culture a relevant cell line (e.g., H9c2 cardiomyoblasts, human umbilical vein endothelial cells) or use primary cells.

-

Pre-treat the cells with nicorandil for a specified duration.

-

Induce oxidative stress using an agent like H2O2 or by simulating ischemia-reperfusion (e.g., oxygen-glucose deprivation).

-

Load the cells with a ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE) for superoxide detection or H2DCFDA for general ROS.[25][29]

-

Measure fluorescence intensity using a flow cytometer, fluorescence microscope, or plate reader.

-

Compare the fluorescence levels between control, stress-induced, and nicorandil-treated groups to determine the effect of nicorandil on ROS production.[25][26]

Western Blot Analysis of Signaling Pathway Activation

Objective: To investigate the effect of nicorandil on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and AMPK.

Methodology:

-

Treat cells or tissue homogenates with nicorandil for various time points and at different concentrations.

-

Lyse the cells or tissues to extract total protein.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt, total Akt, phospho-AMPK, total AMPK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.[18][22]

Summary of Nicorandil's Molecular Targets and Effects

| Molecular Target | Primary Effect of Nicorandil | Downstream Consequences | Key References |

| Mitochondrial K-ATP Channels | Opening of the channel | K+ influx, partial membrane depolarization, reduced Ca2+ overload, inhibition of mPTP opening, controlled ROS signaling | [9][10] |

| Mitochondrial Permeability Transition Pore (mPTP) | Inhibition of opening | Prevention of mitochondrial swelling and rupture, reduced release of pro-apoptotic factors, enhanced cell survival | [12] |

| Soluble Guanylate Cyclase (sGC) | Activation (via NO donation) | Increased cGMP production, activation of PKG | [5][6][17] |

| Protein Kinase C (PKC) | Activation (likely indirect) | Phosphorylation of downstream targets, contribution to cardioprotective signaling | [7] |

| PI3K/Akt Pathway | Activation | Inhibition of pro-apoptotic proteins, promotion of cell survival | [18][22] |

| AMP-Activated Protein Kinase (AMPK) | Activation and mitochondrial translocation | Stimulation of mitophagy, inhibition of ferroptosis | [23][24] |

| Reactive Oxygen Species (ROS) | Dual modulation (signaling and scavenging) | Preconditioning effects at low levels, protection against oxidative damage at high levels | [11][25][26] |

| Inflammatory Pathways (TLR4, NLRP3) | Inhibition | Reduced production of pro-inflammatory cytokines | [11][28] |

Conclusion and Future Perspectives

The pharmacological profile of nicorandil is far more intricate than its classical description as a simple K-ATP channel opener and NO donor. Its profound effects on mitochondrial function, intricate modulation of multiple signaling cascades, and its ability to maintain redox homeostasis underscore its pleiotropic nature. A comprehensive understanding of these non-canonical molecular targets is paramount for optimizing its current therapeutic applications and for exploring its potential in new indications, such as neurodegenerative diseases and other conditions with underlying mitochondrial dysfunction and oxidative stress.[13][18] Future research should focus on further dissecting the complex interplay between these various pathways and identifying patient populations that may derive the most benefit from the multifaceted actions of nicorandil. This deeper knowledge will undoubtedly pave the way for more targeted and effective therapeutic strategies in the future.

References

- What is the mechanism of Nicorandil?

- Nicorandil Prevents Sirolimus-Induced Production of Reactive Oxygen Species, Endothelial Dysfunction, and Thrombus Form

- Nicorandil normalizes reactive oxygen species (ROS) levels and...

- Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PubMed.

- Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris | ECR Journal - European Cardiology Review. (2018-07-06).

- Cyclic GMP as possible mediator of coronary arterial relax

- Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - NIH. (2019-11-26).

- Protective Effect of Nicorandil on Cardiac Microvascular Injury: Role of Mitochondrial Integrity - PMC - PubMed Central. (2021-07-03).

- Nicorandil directly and cyclic GMP-dependently opens K+ channels in human bypass grafts.

- Nicorandil protects cardiac mitochondria against permeability transition induced by ischemia-reperfusion - PubMed.

- Molecular mechanism of action of nicorandil - PubMed.

- Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris | Request PDF - ResearchG

- Nicorandil attenuates neuronal mitochondrial dysfunction and oxidative stress associated with murine model of vascular calcific

- Nicorandil inhibits inflammasome activation and Toll-like receptor-4 signal transduction to protect against oxygen-glucose deprivation-induced inflamm

- Nicorandil-treatment decreased reactive oxygen species (ROS)...

- Effects of nicorandil on inflammatory response, oxidative stress and myocardial fibrosis after myocardial infarction - PMC - PubMed Central.

- Therapeutic potential of nicorandil beyond anti-anginal drug: A review on current and future perspectives - PubMed Central.

- Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed.

- Predominant mechanism of action of nicorandil in different experimental models - ResearchG

- Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - ResearchG

- Nicorandil opens mitochondrial K(ATP)

- cGMP-dependent increasing effect on INCX by nicorandil in single...

- Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - Johns Hopkins University.

- Nicorandil alleviates cardiac microvascular ferroptosis in diabetic cardiomyopathy: Role of the mitochondria-localized AMPK-Parkin-ACSL4 signaling p

- Abstract 13420: Nicorandil Suppresses Mitochondria-Associated Ferroptosis to Attenuates Cardiac Microvascular Disorder in Diabetes: Role of Mitochondria-Localized AMPKα1 | Circul

- Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention - PMC - NIH.

- Side effects of nicorandil - NHS.

- Nicorandil Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target - P

- Nicorandil | C8H9N3O4 | CID 47528 - PubChem - NIH.

- Nicorandil-Induced Hyperkalemia in a Uremic P

- Pharmacology and therapeutic effects of nicorandil - PubMed.

- Effects of nicorandil on PI3K/Akt signaling pathway and its anti-apoptotic mechanisms in coronary microembolization in r

- Use of nicorandil is associated with increased risk of incident atrial fibrill

- Why Nicorandil is not Considered to be the First-line Antianginal Drug - ResearchG

- Regulation and pharmacology of the mitochondrial permeability transition pore.

- Effects of Nicorandil on Inflammation, Apoptosis and Atherosclerotic Plaque Progression. (2021-01-27).

- Mitochondrial permeability transition pore: a potential drug target for neurodegener

- Facilitation of Ca2+ -induced opening of the mitochondrial permeability transition pore either by nicotinamide nucleotide transhydrogenase deficiency or statins tre

Sources

- 1. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacology and therapeutic effects of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris | ECR Journal [ecrjournal.com]

- 5. What is the mechanism of Nicorandil? [synapse.patsnap.com]

- 6. Cyclic GMP as possible mediator of coronary arterial relaxation by nicorandil (SG-75) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Protective Effect of Nicorandil on Cardiac Microvascular Injury: Role of Mitochondrial Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicorandil protects cardiac mitochondria against permeability transition induced by ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicorandil attenuates neuronal mitochondrial dysfunction and oxidative stress associated with murine model of vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Facilitation of Ca2+ -induced opening of the mitochondrial permeability transition pore either by nicotinamide nucleotide transhydrogenase deficiency or statins treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular mechanism of action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic potential of nicorandil beyond anti-anginal drug: A review on current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nicorandil directly and cyclic GMP-dependently opens K+ channels in human bypass grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Effects of nicorandil on PI3K/Akt signaling pathway and its anti-apoptotic mechanisms in coronary microembolization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nicorandil alleviates cardiac microvascular ferroptosis in diabetic cardiomyopathy: Role of the mitochondria-localized AMPK-Parkin-ACSL4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. researchgate.net [researchgate.net]

- 26. Nicorandil prevents sirolimus-induced production of reactive oxygen species, endothelial dysfunction, and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effects of nicorandil on inflammatory response, oxidative stress and myocardial fibrosis after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Nicorandil inhibits inflammasome activation and Toll-like receptor-4 signal transduction to protect against oxygen-glucose deprivation-induced inflammation in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship of Nicorandil

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nicorandil, a unique antianginal agent, exhibits a dual mechanism of action, functioning as both a potassium channel opener and a nitric oxide (NO) donor. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern its pharmacological effects. We will dissect the distinct contributions of the nicotinamide and nitrate ester moieties to its vasodilatory and cardioprotective properties. This document will delve into the synthetic strategies for creating nicorandil analogs, detail the experimental protocols for their biological evaluation, and explore the downstream signaling pathways. The insights provided herein are intended to guide researchers in the rational design of novel cardiovascular agents with tailored pharmacological profiles.

Introduction: The Dual-Action Paradigm of Nicorandil

Nicorandil, chemically N-(2-hydroxyethyl)nicotinamide nitrate ester, stands as a cornerstone in the management of angina pectoris.[1][2] Its clinical efficacy stems from a novel dual-action mechanism that distinguishes it from other vasodilators.[3] This unique profile allows for a balanced reduction in both preload and afterload on the heart.[4]

The molecule can be conceptually divided into two key pharmacophores:

-

The Nicotinamide Moiety: Responsible for the activation of ATP-sensitive potassium (K-ATP) channels.

-

The Nitrate Ester Moiety: Serves as a source of nitric oxide (NO).

This guide will systematically explore the SAR of each of these components, providing a framework for understanding how structural modifications impact biological activity.

The Core of Activity: Dissecting the Nicorandil Scaffold

The vasodilatory and cardioprotective effects of nicorandil are intricately linked to its chemical architecture. Understanding the contribution of each structural feature is paramount for designing next-generation analogs.

The Nitrate Ester: A Gateway to Nitric Oxide Signaling

The nitrate ester group is the primary contributor to nicorandil's venodilatory effects and its ability to mimic the action of endogenous nitric oxide.[1] This is achieved through the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.[5]

Structure-Activity Relationship Insights:

-

Presence of the Nitrate Ester is Essential: Removal or replacement of the -ONO2 group with non-NO-donating functionalities significantly diminishes or abolishes the cGMP-mediated vasodilation.

-

Bioisosteric Replacements: Studies have explored replacing the nitrate ester with other NO-donating moieties. For instance, furoxan (1,2,5-oxadiazole 2-oxide) derivatives have been synthesized as nicorandil analogs. These compounds retain vasorelaxant properties, primarily through sGC activation, demonstrating that the core activity can be preserved with different NO-donor warheads.[6] However, these specific analogs showed a reduced affinity for K-ATP channels.[6]

-

Linker Length and Composition: The ethyl linker connecting the nitrate ester to the nicotinamide core plays a role in optimizing the molecule's physicochemical properties and its interaction with the enzymatic machinery responsible for NO release. Modifications to this linker can influence the rate and extent of NO donation.

The Nicotinamide Head: A Key to K-ATP Channel Opening

The nicotinamide portion of the molecule is crucial for its activity as a potassium channel opener, primarily targeting the ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[7] The opening of these channels leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent arterial vasodilation.[8]

Structure-Activity Relationship Insights:

-

The Pyridine Ring is a Key Recognition Element: The pyridine ring of the nicotinamide moiety is critical for binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel. Modifications to this ring, such as substitution or replacement with other heterocyclic systems, can dramatically alter potency and selectivity.

-

N-Substitution on the Amide: The secondary amide linkage is an important hydrogen bonding motif. Alterations at this position, such as N-alkylation or replacement with other functional groups, can impact binding affinity and channel activation.

-

Positional Isomers: The position of the carboxamide group on the pyridine ring is crucial. Nicorandil is a 3-pyridinecarboxamide derivative. Isomeric analogs, such as those derived from isonicotinic acid (4-pyridinecarboxylic acid) or picolinic acid (2-pyridinecarboxylic acid), would be expected to have different spatial arrangements and, consequently, altered activity.

Experimental Workflows for SAR Studies

A systematic investigation of nicorandil's SAR necessitates a robust experimental pipeline encompassing chemical synthesis and biological evaluation.

Synthesis of Nicorandil Analogs

The synthesis of nicorandil and its analogs typically involves a convergent approach where the modified nicotinamide head and the side chain bearing the NO-donating group are prepared separately and then coupled.

General Synthetic Strategy:

-

Preparation of the Nicotinoyl Moiety: Substituted or modified nicotinic acids can be activated, for example, as acid chlorides or by using coupling agents.

-

Preparation of the Aminoalkyl Nitrate/NO-Donor: This involves the synthesis of an amino alcohol with the desired linker, followed by nitration of the hydroxyl group.

-

Coupling Reaction: The activated nicotinoyl moiety is then reacted with the aminoalkyl nitrate to form the final amide bond.

Caption: Synthetic workflow for nicorandil analogs.

Biological Evaluation: In Vitro Vasorelaxation Assay

The primary method for assessing the activity of nicorandil analogs is the in vitro vasorelaxation assay using isolated arterial rings, typically from rat or rabbit aorta.[11] This assay allows for the determination of key pharmacological parameters such as EC50 (half-maximal effective concentration) and Emax (maximum effect).

Detailed Protocol for Isolated Rat Aortic Ring Assay:

-

Tissue Preparation:

-

Euthanize a male Wistar rat (250-300 g) by cervical dislocation.

-

Excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

-

Carefully remove adherent connective and fatty tissues.

-

Cut the aorta into rings of 2-3 mm in width.[7] For studies investigating endothelium-dependent effects, the endothelium can be removed by gently rubbing the intimal surface with a wooden stick.

-

-

Experimental Setup:

-

Mount the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

-

Contraction and Relaxation Studies:

-

Induce a stable contraction with a vasoconstrictor agent, typically phenylephrine (1 µM) or KCl (60-80 mM).

-

Once the contraction has reached a plateau, add the test compounds (nicorandil analogs) in a cumulative manner, increasing the concentration stepwise.

-

Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curves and calculate the EC50 and Emax values using appropriate pharmacological software (e.g., GraphPad Prism).

-

Downstream Signaling Pathways: From Receptor to Relaxation

The dual mechanism of nicorandil converges on the reduction of intracellular calcium levels in vascular smooth muscle cells, albeit through two distinct signaling cascades.

The NO-cGMP-PKG Pathway

The nitrate ester moiety of nicorandil donates NO, which activates sGC. This enzyme catalyzes the conversion of GTP to cGMP.[3] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets to promote vasorelaxation.[12]

Caption: NO-cGMP-PKG signaling pathway of nicorandil.

The K-ATP Channel Opening Pathway

The nicotinamide moiety of nicorandil binds to the SUR subunit of the K-ATP channel, causing the channel to open.[7] This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, thereby reducing calcium influx and promoting vasorelaxation.

Caption: K-ATP channel opening pathway of nicorandil.

Conclusion and Future Directions

The dual-action SAR of nicorandil offers a rich landscape for the design of novel cardiovascular drugs. By understanding the distinct roles of the nitrate ester and nicotinamide moieties, medicinal chemists can rationally design analogs with tailored pharmacological profiles. For instance, enhancing the K-ATP channel opening activity while modulating the rate of NO release could lead to agents with improved efficacy and side-effect profiles. The development of isoform-selective K-ATP channel openers based on the nicorandil scaffold is another promising avenue of research. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of cardiovascular drug discovery.

References

-

Aortic Ring Assay. J Vis Exp. 2011;(53):e2773. Published 2011 Jul 19. doi:10.3791/2773. Available from: [Link]

-

El-Sayed, M. A., et al. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. Molecules. 2019;24(15):2759. Available from: [Link]

-

Lablanche, J. M., et al. Coronary vasodilatory action after nicorandil: a quantitative angiographic study. J Cardiovasc Pharmacol. 1992;20 Suppl 3:S52-6. Available from: [Link]

-

Nakaike, R., et al. Heterogeneity in the vasorelaxing effect of nicorandil on dog epicardial coronary arteries: comparison with other NO donors. Br J Pharmacol. 1997;120(5):843-50. Available from: [Link]

-

Mannhold, R. KATP channel openers: structure-activity relationships and therapeutic potential. Med Res Rev. 2004;24(2):213-66. Available from: [Link]

-

Ferioli, V., et al. Nicorandil analogues containing NO-donor furoxans and related furazans. Il Farmaco. 1999;54(6):356-64. Available from: [Link]

-

Al-Gareeb, A. I., et al. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. J Adv Pharm Technol Res. 2019;10(4):159-166. Available from: [Link]

-

Jahangir, A., et al. KATP channel therapeutics at the bedside. J Mol Cell Cardiol. 2005;39(1):95-112. Available from: [Link]

-

Nakajima, T., et al. Vasodilatory effect of nicorandil on coronary arterial microvessels: its dependency on vessel size and the involvement of the ATP-sensitive potassium channels. J Cardiovasc Pharmacol. 1996;28(2):230-7. Available from: [Link]

-

Udaykumar, P., et al. Safety and Efficacy of Nicorandil in Chronic Stable Angina – A Double Blind Comparative Randomised Trial with Isosorbide Mononitrate. JIACM. 2003;4(3):205-9. Available from: [Link]

-

Frydman, A. M. Clinical pharmacology of nicorandil in patients with congestive heart failure. Am J Cardiol. 1992;70(13):58F-64F. Available from: [Link]

-

Belhomme, D., et al. Clinical profile of nicorandil: an overview of its hemodynamic properties and therapeutic efficacy. J Cardiovasc Pharmacol. 1992;20 Suppl 3:S37-44. Available from: [Link]

-

Lee, S. H., et al. Effects of Nicorandil Administration on Infarct Size in Patients With ST-Segment–Elevation Myocardial Infarction Undergoing Primary Percutaneous Coronary Intervention: The CHANGE Trial. J Am Heart Assoc. 2022;11(18):e026125. Available from: [Link]

-

Kaski, J. C. Potassium channel openers in myocardial ischaemia - clinical experience with nicorandil. J Clin Basic Cardiol. 2000;3(2):121-124. Available from: [Link]

-

Taira, N. Pharmacology and therapeutic effects of nicorandil. Cardiology. 1989;76(1):1-13. Available from: [Link]

-

Marín, J., & Rodríguez-Martínez, M. A. Mechanism of vasorelaxant effect of nicorandil on human saphenous vein and internal mammary artery. Eur J Pharmacol. 2015;765:38-46. Available from: [Link]

-

Frampton, J. E., et al. Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris. Drugs. 1992;44(4):625-55. Available from: [Link]

-

Li, H., et al. The effectiveness and safety of nicorandil in the treatment of patients with microvascular angina: A protocol for systematic review and meta-analysis. Medicine (Baltimore). 2021;100(2):e24177. Available from: [Link]

-

Taira, N. Clinical pharmacology of nicorandil in patients with congestive heart failure. Am J Cardiol. 1992;70(13):58F-64F. Available from: [Link]

-

Panis, C., et al. Evaluation of the effects of nicorandil and its molecular precursor (without radical NO) on proliferation and apoptosis of 786-cell. Biol Res. 2011;44(3):253-9. Available from: [Link]

-

Nakajima, T., et al. Vasodilatory effect of nicorandil on coronary arterial microvessels: its dependency on vessel size and the involvement of the ATP-sensitive potassium channels. J Cardiovasc Pharmacol. 1996;28(2):230-7. Available from: [Link]

-

Suryapranata, H., et al. Nicorandil and cardiovascular performance in patients with coronary artery disease. J Cardiovasc Pharmacol. 1992;20 Suppl 3:S45-51. Available from: [Link]

Sources

- 1. Therapeutic potential of nicorandil beyond anti-anginal drug: A review on current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and therapeutic effects of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Heterogeneity in the vasorelaxing effect of nicorandil on dog epicardial coronary arteries: comparison with other NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effectiveness and safety of nicorandil in the treatment of patients with microvascular angina: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro and In Vivo Vascular Effects of Nicorandil

Abstract

Nicorandil is a unique antianginal agent possessing a dual mechanism of action that distinguishes it within the landscape of cardiovascular therapeutics. It functions as both a nitric oxide (NO) donor and an opener of adenosine triphosphate-sensitive potassium (K-ATP) channels.[1][2] This dual functionality results in balanced arterial and venous vasodilation, reducing both cardiac preload and afterload.[3][4] This technical guide provides an in-depth exploration of the methodologies used to characterize the vascular effects of Nicorandil, contrasting its direct actions in controlled in vitro settings with its integrated physiological effects in vivo. We delve into the causality behind experimental designs, present self-validating protocols, and offer insights for researchers, scientists, and drug development professionals investigating vascular pharmacology.

The Dual Pharmacological Soul of Nicorandil: Core Mechanisms

Understanding Nicorandil's effects on vascular tone requires a firm grasp of its two primary signaling pathways, which work synergistically to induce smooth muscle relaxation.[2]

-

ATP-Sensitive Potassium (K-ATP) Channel Activation: Nicorandil opens K-ATP channels located on the sarcolemma of vascular smooth muscle cells (VSMCs).[5] This action increases potassium ion (K+) efflux, leading to hyperpolarization of the cell membrane.[6] The resulting hyperpolarization inhibits the opening of voltage-gated L-type calcium channels (Ca2+), thereby reducing the influx of extracellular calcium and preventing the initiation of contractile processes.[2]

-